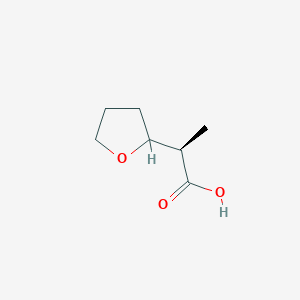
(2R)-2-(Oxolan-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Oxolan-2-yl)propanoic acid, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cyclic amino acid that is used in various scientific research applications. OTC has been found to have potential therapeutic effects in treating various diseases and disorders, including diabetes, obesity, and cancer.
Mécanisme D'action
OTC exerts its therapeutic effects through various mechanisms of action. It has been found to activate the Nrf2 pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. OTC also activates AMPK, a key regulator of energy metabolism, which helps to improve glucose tolerance and insulin sensitivity. Additionally, OTC has been found to inhibit the mTOR pathway, which plays a critical role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
OTC has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve glucose tolerance and insulin sensitivity, and inhibit the growth of cancer cells. OTC has also been found to improve mitochondrial function and increase energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
OTC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. OTC is also stable and can be stored for long periods without degradation. However, one limitation of OTC is that it may have non-specific effects on other cellular pathways, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on OTC. One area of interest is the potential therapeutic effects of OTC in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. OTC has been found to improve mitochondrial function, which may be beneficial in these diseases. Another area of interest is the potential use of OTC as a chemopreventive agent in cancer. OTC has been found to inhibit the growth of cancer cells and induce apoptosis, which may be useful in preventing the development of cancer. Further research is also needed to determine the optimal dosage and treatment duration of OTC in various diseases and disorders.
Conclusion:
In conclusion, (2R)-2-(Oxolan-2-yl)propanoic acid, also known as OTC, is a cyclic amino acid that has potential therapeutic effects in various diseases and disorders. OTC can be synthesized through a simple reaction and has been extensively studied for its scientific research applications. OTC exerts its therapeutic effects through various mechanisms of action and has several biochemical and physiological effects. Although OTC has advantages for lab experiments, it also has limitations that need to be considered. Further research is needed to determine the full potential of OTC in various diseases and disorders.
Méthodes De Synthèse
OTC can be synthesized through the reaction of cysteine and α-ketoglutaric acid. The reaction produces a cyclic intermediate, which is then hydrolyzed to form OTC. The synthesis method of OTC is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
OTC has been extensively studied for its potential therapeutic effects in various diseases and disorders. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. OTC has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propriétés
IUPAC Name |
(2R)-2-(oxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUJCMUQMZXIJQ-LWOQYNTDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

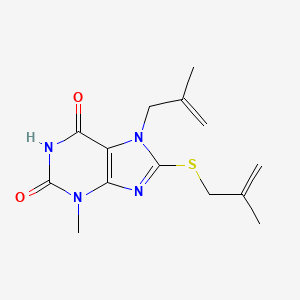
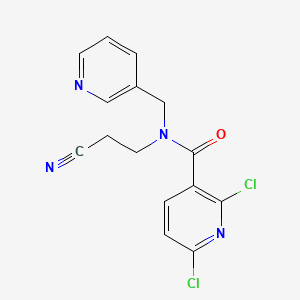
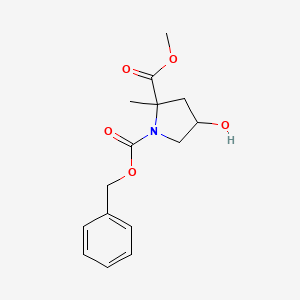
![N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3002472.png)
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3002474.png)
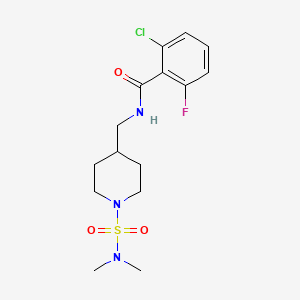
![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B3002478.png)

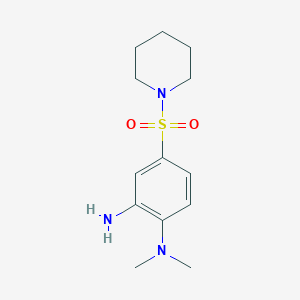
![diethyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3002483.png)
![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B3002485.png)

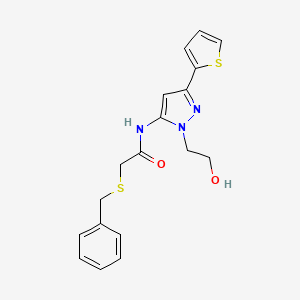
![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3002489.png)